4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
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Overview
Description
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is an organic compound that features a combination of fluorobenzene, sulfonyl, naphthalene, and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide typically involves multiple steps:
Formation of 4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Reaction with naphthalen-1-ylamine: The 4-fluorobenzenesulfonyl chloride is then reacted with naphthalen-1-ylamine to form the intermediate 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)amine.
Formation of butanamide: The intermediate is further reacted with butanoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and fluorobenzene groups could play a role in binding to the target molecules, while the naphthalene and butanamide groups could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
- 4-(4-bromobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
- 4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)butanamide
Uniqueness
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with other molecules. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHHWWMZOVGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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